Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate is a unique compound that has gained significant interest in various fields of research and industry. This compound, with the molecular formula C15H14FN3O3S and a molecular weight of 335.35, is part of the pyridazine family, which is known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It is known that pyridazine derivatives can influence a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route often includes the following steps:
Formation of the Pyridazine Core: This involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the Fluorobenzamido Group: This step involves the acylation of the pyridazine ring with 3-fluorobenzoyl chloride in the presence of a base.
Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
What sets this compound apart is its unique combination of a fluorobenzamido group and a thioester linkage, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-7-6-12(18-19-13)17-15(21)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOATQBLYEQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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